N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[4-(Carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a benzodioxole core linked to a carboxamide group.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-15(19)7-10-1-4-12(5-2-10)18-16(20)11-3-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIMUZLINTQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide are neurotransmitter receptors, including dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors. These receptors play crucial roles in various neurological processes, including memory, learning, mood regulation, and motor control.
Mode of Action
The compound interacts with its targets by modulating their activity. For instance, it has been found to abolish the effect of the cholinolytic drug scopolamine on nACh and NMDA receptors, decreasing their number by 46% and 14%, respectively. It also abolishes the effect of scopolamine on the benzodiazepine receptors and dopamine D1 receptors.
Biochemical Pathways
The compound affects several biochemical pathways related to neurotransmission. By modulating the activity of various neurotransmitter receptors, it influences the signaling pathways associated with these receptors. This can lead to changes in neuronal excitability, synaptic plasticity, and ultimately, behavioral outcomes.
Pharmacokinetics
The compound’s method of preparation, which includes the n-alkylation of 4®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base and the treatment of intermediate n-ethoxycarbonylmethyl-4®-phenyl-2-pyrrolidinone with ammonia, suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmitter receptor activity. For example, it can increase the density of dopamine D2 and D3 receptors by 29% and 62%, respectively. These changes in receptor density can alter neuronal signaling and have downstream effects on behavior and cognition.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s aggregation behavior, which is related to the transformation of the molecular conformation of phenyl-1,4-bis(carbamoylmethyl) spacer, along with its rigidity and hydrogen-bonding capability, can be influenced by changes in surfactant concentration
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including detailed findings from various studies, case studies, and relevant data tables.
Chemical Structure and Properties
The compound this compound has the following structural formula:
This structure features a benzodioxole moiety which is known for its diverse biological activities. The presence of a carbamoylmethyl group enhances its interaction with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains.
Case Study: Antimicrobial Evaluation
In a study published in MDPI, compounds similar to this compound were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various derivatives. The compound demonstrated a promising profile against resistant strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored.
In Vitro Studies
Research conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 20 to 65 µM across different cancer types. Notably, it showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 26 | >5 |
| MCF-7 | 35 | >4 |
| A549 | 65 | >3 |
| Hek293t (normal) | >150 | - |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit α-amylase activity with IC50 values as low as 0.68 µM, indicating potential use in managing diabetes by regulating carbohydrate metabolism .
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to cell death through intrinsic mechanisms involving mitochondrial dysfunction and caspase activation.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzodioxole compounds, including N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
1.2 Melatonergic Agents
The compound has been identified as a potential melatonergic agent, which may help regulate circadian rhythms and sleep disorders. Its structural similarity to melatonin suggests that it could interact with melatonin receptors, potentially leading to therapeutic applications in sleep medicine .
1.3 Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Pharmacological Applications
2.1 Neuroprotective Effects
Emerging research points to the neuroprotective potential of this compound. It may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
2.2 Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial therapies .
Material Science Applications
3.1 Polymer Chemistry
this compound can be utilized in polymer synthesis to create materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to the development of advanced materials for industrial applications .
3.2 Sensor Development
The compound's unique electronic properties make it a candidate for use in sensor technology. It can be integrated into devices for detecting environmental pollutants or biological markers due to its sensitivity and specificity .
Case Studies
Comparison with Similar Compounds
Core Benzodioxole Carboxamides
- N-(4-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide (): Structure: Lacks the carbamoylmethyl substituent, featuring an aminophenyl group instead. Molecular Weight: 256.26 g/mol (vs. ~300–400 g/mol for the target compound). Key Differences: Reduced hydrogen-bonding capacity (2 H-bond donors vs. 3–4 in the target compound) and lower lipophilicity due to the absence of the carbamoylmethyl group.
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (): Structure: Aliphatic heptyl chain replaces the aromatic phenyl group. Molecular Formula: C15H21NO3 (vs. C16H15N3O4 for the target compound).
Complex Derivatives with Therapeutic Activity
-
- Structure : Features a 7-chloro-substituted benzodioxole, trans-4-(3-methoxyazetidinyl)cyclohexyl, and a methylsulfanylpyridinylmethyl group.
- Molecular Weight : ~607.1 g/mol (C28H36ClN3O5S).
- Biological Activity : Antineoplastic agent targeting epigenetic regulators, highlighting the impact of halogenation and bulky substituents on target specificity .
- MRS1754 (): Structure: Xanthine derivative with a benzodioxole carboxamide and a cyanophenylcarbamoylmethyl group. Function: Allosteric modulator of adenosine A2B receptors, demonstrating the role of extended aromatic systems in receptor binding .
Physicochemical Properties
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
